

N-Acetylcysteine Amide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Acetylcysteine amide*

Cat. No.: *B1666528*

[Get Quote](#)

An In-depth Examination of the Core Properties, Mechanism of Action, and Experimental Applications of a Promising Thiol-Based Antioxidant

This technical guide provides a comprehensive overview of **N-Acetylcysteine amide** (NACA), a derivative of N-Acetylcysteine (NAC) with enhanced cellular permeability and bioavailability. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties of NACA, its intricate signaling pathways, and detailed protocols for key experimental assays.

Core Physicochemical and Biological Data

N-Acetylcysteine amide has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its potent antioxidant and anti-inflammatory properties. The following table summarizes its key quantitative data.

Property	Value	Citation(s)
CAS Number	38520-57-9	[1][2][3][4]
Molecular Weight	162.21 g/mol	[2][3][4][5][6][7][8]
Molecular Formula	C ₅ H ₁₀ N ₂ O ₂ S	[1][2][4][5][6][7]
Synonyms	NACA, N-Acetyl-L-cysteinamide, AD4	[1][4][7]
Physical Form	White to off-white lyophilized powder	[4]
Solubility	Soluble in Water, DMSO, and Ethanol	[1][6]

Mechanism of Action: A Dual Approach to Cellular Protection

NACA exerts its protective effects through a multifaceted mechanism of action, primarily centered on replenishing intracellular glutathione (GSH) and modulating key signaling pathways involved in oxidative stress and inflammation.

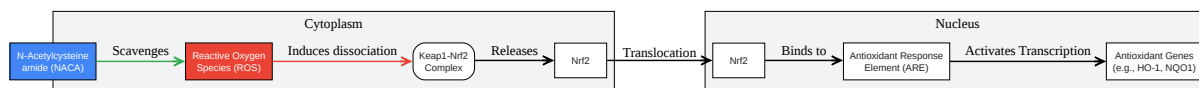
As a potent antioxidant, NACA readily crosses cellular membranes, a significant advantage over its parent compound, NAC.[1] Once inside the cell, it serves as a precursor for the synthesis of glutathione, a critical endogenous antioxidant.[7] By boosting GSH levels, NACA enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to lipids, proteins, and DNA.[7][9]

Furthermore, NACA has been shown to modulate critical signaling pathways, including the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Nrf2-ARE Signaling Pathway

NACA activates the Nrf2-ARE signaling pathway, a primary cellular defense mechanism against oxidative stress.[2][10] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress, NACA promotes the dissociation of Nrf2

from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[2][10] This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][10]

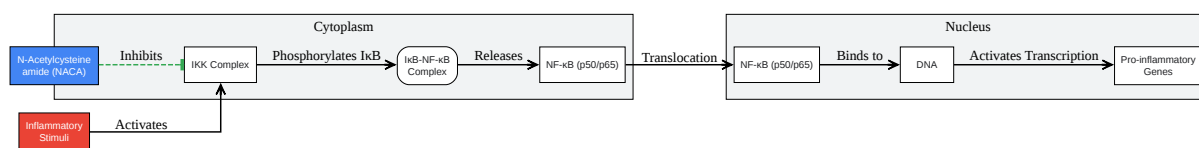


[Click to download full resolution via product page](#)

Nrf2-ARE Signaling Pathway Activation by NACA.

NF- κ B Signaling Pathway

NACA also exhibits potent anti-inflammatory effects by inhibiting the NF- κ B signaling pathway.[1][11] In inflammatory conditions, the inhibitor of κ B (I κ B) is phosphorylated and degraded, allowing the p50/p65 subunits of NF- κ B to translocate to the nucleus.[12] Nuclear NF- κ B then initiates the transcription of pro-inflammatory genes, including cytokines and chemokines. NACA has been shown to prevent the degradation of I κ B, thereby sequestering NF- κ B in the cytoplasm and suppressing the inflammatory cascade.[12]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel thiol compound, N-acetylcysteine amide, attenuates allergic airway disease by regulating activation of NF-kappaB and hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IκappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.upenn.edu [med.upenn.edu]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Electrophoretic Mobility Shift Assay Analysis of NFκB Transcriptional Regulation by Nuclear IκBα | Springer Nature Experiments [experiments.springernature.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. scribd.com [scribd.com]
- 12. lifestylematrix.com [lifestylematrix.com]
- To cite this document: BenchChem. [N-Acetylcysteine Amide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666528#n-acetylcysteine-amide-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com